tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate
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Overview
Description
tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of tert-butyl, bromo, and fluoro substituents on the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate typically involves the bromination and fluorination of thiophene derivatives followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, carboxylic acids, and esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromo and fluoro substituents can enhance its reactivity and binding affinity to target molecules. The compound may act by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-bromopentanoate: Another tert-butyl ester with a bromo substituent, used in organic synthesis.
tert-Butyl 5-bromovalerate: Similar structure but with a valerate group, used in the synthesis of pharmaceuticals.
Uniqueness
tert-Butyl 5-bromo-4-fluorothiophene-2-carboxylate is unique due to the combination of bromo and fluoro substituents on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H10BrFO2S |
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Molecular Weight |
281.14 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C9H10BrFO2S/c1-9(2,3)13-8(12)6-4-5(11)7(10)14-6/h4H,1-3H3 |
InChI Key |
WYASJQLPHSQEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(S1)Br)F |
Origin of Product |
United States |
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